2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide
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Overview
Description
2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide is a complex organic compound that features an indole moiety, a phenoxy group, and a propanamide backbone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide primarily targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is a key functional protein in viral replication, making it a potential target for the development of novel antiviral agents .
Mode of Action
this compound interacts with its targets, specifically RdRp, resulting in the inhibition of viral replication . This interaction leads to changes in the viral replication process, effectively reducing the ability of the virus to multiply and spread.
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in viral replication. By inhibiting RdRp, the compound disrupts the replication of the viral genome, which is a crucial step in the viral life cycle . This disruption leads to downstream effects that limit the spread of the virus within the host organism.
Pharmacokinetics
The compound’s effectiveness at sub-micromolar ec50 values suggests it has good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of viral replication. This leads to a decrease in the viral load within the host organism, reducing the severity of the infection and potentially aiding in recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amidation: The final step involves the reaction of the thioether-indole derivative with 2-phenoxypropanoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety and exhibit various biological activities.
Phenoxy Compounds: Compounds such as 2-phenoxyethanol and 4-phenoxyphenol, which contain the phenoxy group and are used in different industrial applications.
Uniqueness
2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide is unique due to its combination of the indole moiety, thioether linkage, and phenoxy group, which together contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18(29-20-12-6-3-7-13-20)25(28)26-16-17-30-24-21-14-8-9-15-22(21)27-23(24)19-10-4-2-5-11-19/h2-15,18,27H,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXEIWKGXPASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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